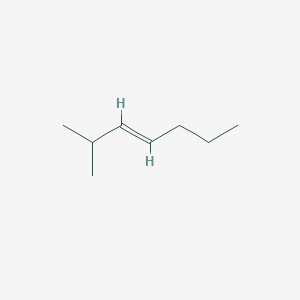

(E)-2-Methylhept-3-ene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2-methylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h6-8H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEZJYAMLNTSKN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025812 | |

| Record name | (3E)-2-Methyl-3-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-96-6 | |

| Record name | (3E)-2-Methyl-3-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-heptene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-trans-3-heptene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-2-Methyl-3-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylhept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-HEPTENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D09XU76OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for E 2 Methylhept 3 Ene and Its Stereoisomers

Stereoselective Alkene Synthesis

Stereoselective synthesis is crucial for producing the (E)-isomer of 2-Methylhept-3-ene with high purity. This involves reactions that preferentially form one stereoisomer over others.

Regioselective and Stereospecific Reduction of Alkyne Precursors (e.g., Birch Reduction)

One of the most reliable methods for generating trans-alkenes is the reduction of internal alkynes. The Birch reduction, which uses an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source, is a classic example of a dissolving metal reduction that achieves this transformation. chegg.comvedantu.commasterorganicchemistry.com

The reaction proceeds through a radical anion intermediate. The addition of a single electron from the sodium metal to the alkyne (2-methylhept-3-yne) forms a radical anion. vedantu.com This intermediate is then protonated by the alcohol, followed by the addition of a second electron from another sodium atom to form a vinyl anion. The stereochemistry of the final product is determined by the greater stability of the trans-vinyl anion intermediate, which then gets protonated to yield the (E)-alkene. youtube.com This anti-addition of hydrogen atoms across the triple bond is characteristic of the Birch reduction of alkynes. vedantu.com

Key Parameters for Birch Reduction of 2-Methylhept-3-yne:

| Parameter | Condition | Purpose |

| Reducing Agent | Sodium (Na) or Lithium (Li) in liquid ammonia (NH₃) | Provides electrons for the reduction. chegg.com |

| Proton Source | Ethanol (B145695), Methanol, or t-butanol | Protonates the intermediate anions. masterorganicchemistry.com |

| Temperature | -78°C (boiling point of ammonia is -33°C) | Maintains ammonia as a liquid and controls reaction rate. masterorganicchemistry.com |

| Reaction Time | Typically 2-4 hours | Allows for complete conversion. |

The result is a high yield of (E)-2-Methylhept-3-ene. For a similar reaction, the reduction of 6-methylhept-3-yn-1-ol, (E)-selectivity was reported to be between 95-97%.

Olefin Metathesis Approaches

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkylidene fragments of two alkenes, catalyzed by transition metal carbene complexes. nobelprize.orgtcichemicals.commdpi.com For the synthesis of an acyclic internal alkene like this compound, a cross-metathesis (CM) reaction would be employed.

This would involve the reaction of two smaller, terminal alkenes. For instance, the cross-metathesis of 3-methyl-1-butene (B165623) and 1-pentene, in the presence of a suitable catalyst like a Grubbs' or Schrock catalyst, could theoretically produce this compound, along with ethylene (B1197577) and other self-metathesis products. nobelprize.orglibretexts.org The reaction is often driven to completion by the removal of a volatile byproduct like ethylene. nobelprize.org

The mechanism, first proposed by Yves Chauvin, involves the formation of a metallocyclobutane intermediate from the reaction of the metal alkylidene catalyst with an olefin. nobelprize.orglibretexts.org This intermediate then cleaves to yield a new olefin and a new metal alkylidene, which continues the catalytic cycle. nobelprize.org Modern ruthenium-based catalysts, such as the Grubbs' second-generation catalyst, are known for their high activity and tolerance to various functional groups. harvard.edu

Chiral Pool Synthesis and Enantioselective Routes to Related Compounds

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize target molecules with defined stereochemistry. researchgate.net While this compound itself is achiral at the double bond, its stereoisomers with chiral centers, such as (S)- or (R)-2-Methylhept-3-ene, require enantioselective synthetic routes.

For instance, a chemoenzymatic approach has been successfully used for the synthesis of the related compound, (S)-5-methylhept-2-en-4-one, a key flavor component in hazelnuts. mdpi.com This synthesis started from natural (S)-2-methylbutanoic acid. mdpi.com Such strategies often involve enzymatic resolutions or the use of chiral catalysts to introduce stereocenters with high enantiomeric excess.

Another example is the synthesis of the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran (B159226) starting from enantiomerically pure (R)- or (S)-1-decen-4-ol, which was obtained via kinetic resolution catalyzed by Novozym 435. researchgate.net These examples demonstrate how chiral pool starting materials and enantioselective methods can be applied to create specific stereoisomers of related heptene (B3026448) structures.

Catalytic Synthesis Pathways

Catalytic methods offer efficient and selective routes for constructing complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Palladium-catalyzed reactions, in particular, are widely used for the formation of carbon-carbon bonds. nih.govbeilstein-journals.org For example, a Suzuki or Negishi coupling could potentially be used to construct the carbon skeleton of 2-methylhept-3-ene. This would involve coupling an appropriate vinyl halide or triflate with an organoboron or organozinc reagent.

For example, the synthesis of a related compound, (E)-3-methylhept-2-en-6-yn-1-ol, was achieved and this compound was then used in an Indium(III)-catalyzed cycloisomerization reaction. acs.org Furthermore, palladium-catalyzed carboetherification and carboamination reactions have been developed for the stereoselective synthesis of saturated heterocycles from γ-hydroxy or γ-amino alkenes, demonstrating the power of these catalysts in controlling stereochemistry in complex cyclizations. nih.gov

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. caltech.edu These catalysts can activate substrates through the formation of iminium or enamine intermediates.

While a direct organocatalytic synthesis of this compound is not prominently described, organocatalytic methods are extensively used in the synthesis of chiral molecules containing similar structural motifs. For example, imidazolidinone catalysts have been developed for the enantioselective Diels-Alder reaction of α,β-unsaturated ketones. caltech.edu Organocatalysis has also been applied to conjugate additions, including 1,6-conjugate additions to electron-deficient dienes, with high yields and enantioselectivities. maynoothuniversity.ie These strategies highlight the potential of organocatalysis to construct chiral centers in molecules related to 2-methylhept-3-ene.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of commodity and fine chemicals, including alkenes like this compound, is of increasing importance. testbook.com The goal is to develop synthetic routes that are more efficient, generate less waste, and use less hazardous substances. guidechem.com Traditional olefination methods, while effective, often suffer from significant drawbacks such as poor atom economy and the use of stoichiometric reagents that become waste byproducts. beilstein-journals.orgrsc.org For instance, the Wittig reaction, a widely used method for the reliable and regioselective synthesis of alkenes, is a primary example of a reaction with low atom economy due to the generation of triphenylphosphine (B44618) oxide as a byproduct in stoichiometric amounts. beilstein-journals.orgyoutube.com Consequently, there is a significant drive to develop greener alternatives, including catalytic versions of established reactions and processes that maximize the incorporation of reactant atoms into the final product. beilstein-journals.orgpnas.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are considered greener as they minimize waste at the molecular level. pnas.org In contrast, substitution and elimination reactions often have poor atom economy. pnas.org

A common method for synthesizing a specific alkene like this compound is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.orglibretexts.org To form this compound, one possible route is the reaction of propanal with sec-butyltriphenylphosphonium bromide. While this method provides excellent control over the double bond's location, its atom economy is inherently low. libretexts.org The major byproduct, triphenylphosphine oxide, has a high molecular weight, meaning a significant portion of the reactants' mass becomes waste. rsc.orgyoutube.com

The calculation below demonstrates the poor atom economy of a hypothetical Wittig synthesis for 2-methylhept-3-ene.

Data Table: Atom Economy Calculation for the Wittig Synthesis of 2-Methylhept-3-ene Reaction: C4H9P(C6H5)3Br + C3H6O + Base → C8H16 + (C6H5)3PO + Base-HBr (Note: For simplicity, the ylide is generated in situ from the phosphonium (B103445) salt. The base and its conjugate acid are excluded from this idealized calculation, which focuses on the main reactants contributing atoms to the products.)

While atom economy provides a theoretical measure of efficiency, other metrics like Reaction Mass Efficiency (RME) offer a more practical assessment by considering reaction yield, stoichiometry, and the mass of all reactants used. pnas.orgrsc.org The RME is the percentage of the mass of the final product relative to the mass of all reactants. pnas.org Comparing different synthetic routes using such metrics is crucial for selecting the most sustainable option. acs.org

Data Table: Comparison of Green Chemistry Metrics for General Alkene Synthesis Methods

| Synthesis Method | Typical Atom Economy | Key Byproducts | General Efficiency |

|---|---|---|---|

| Wittig Reaction | Low (often <30%) rsc.org | Triphenylphosphine oxide beilstein-journals.org | Poor atom economy, but high yields and selectivity. greenchemistry-toolkit.org |

| Julia-Lythgoe Olefination | Very Low acs.org | Sulfones, acetates | Generally low mass efficiency. testbook.comacs.org |

| Grignard Reaction + Dehydration | Moderate to High | Magnesium salts, water pressbooks.pub | Can be efficient, but the Grignard step requires specific solvents and generates salt waste. rsc.org |

| Alcohol Dehydration | Very High (>90%) | Water | Highly atom-economical, especially with recyclable catalysts. pdx.edu |

| Metathesis | High acs.org | Small alkene fragments | Catalytic and often highly efficient. youtube.com |

A key focus of green chemistry is the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. guidechem.com For the synthesis of this compound, this involves moving away from classical stoichiometric reactions towards catalytic and more environmentally benign systems.

One greener approach is the catalytic dehydration of the corresponding alcohol, 2-methylheptan-3-ol. pdx.edu This reaction is highly atom-economical as the only theoretical byproduct is water. While traditionally requiring strong acids, newer methods employ solid acid catalysts or metal complexes that are more selective and recyclable, reducing corrosive waste. testbook.com

For olefination reactions like the Wittig reaction, significant efforts have been made to improve their green credentials. These include:

Catalytic Wittig Reactions : Developing systems where the phosphine (B1218219) oxide byproduct is reduced back to the phosphine in situ, allowing the use of only a catalytic amount of the phosphorus reagent. beilstein-journals.org

Solvent-Free Conditions : The use of microwave-assisted, solvent-free Wittig reactions on solid supports like basic alumina (B75360) can dramatically increase reaction rates, improve stereoselectivity (favoring the E-isomer), and simplify product purification by eliminating the need for aqueous extractions. tubitak.gov.tr

The choice of solvent is also critical. Many organic reactions, including the formation of Grignard reagents needed for some precursor syntheses, rely on hazardous and volatile solvents like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pubcerritos.edu Green chemistry promotes the use of safer solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a more sustainable alternative to THF. acs.org Other green solvents include water, ethanol, and in some cases, ionic liquids or supercritical fluids. guidechem.comacs.org Chemoenzymatic strategies, which utilize enzymes as catalysts, often proceed in aqueous media under mild conditions and employ renewable substrates, representing a highly sustainable synthetic paradigm. mdpi.com While not yet documented specifically for this compound, such aldol-based chemoenzymatic routes have been successfully used for structurally related compounds like (S)-5-methylhept-2-en-4-one. mdpi.com

Elucidation of Reaction Mechanisms and Detailed Reactivity Studies of E 2 Methylhept 3 Ene

Electrophilic Addition Reactions

The electron-rich double bond in (E)-2-methylhept-3-ene is susceptible to attack by electrophiles, initiating a class of reactions known as electrophilic additions. savemyexams.com These reactions typically proceed in a stepwise manner, involving the formation of a carbocation intermediate. libretexts.org

Hydrohalogenation: Regioselectivity and Carbocation Intermediates

The addition of hydrogen halides (HX) to this compound is a classic example of an electrophilic addition reaction. uobasrah.edu.iq The reaction is initiated by the protonation of the double bond by the hydrogen halide, which acts as an electrophile. savemyexams.com This can theoretically lead to two different carbocation intermediates.

The stability of the resulting carbocation determines the regioselectivity of the reaction, following Markovnikov's rule. uobasrah.edu.iq Protonation of the C-4 carbon would result in a more stable tertiary carbocation at C-3, whereas protonation of the C-3 carbon would yield a less stable secondary carbocation at C-4. Consequently, the reaction proceeds preferentially through the tertiary carbocation intermediate. The subsequent attack of the halide ion (X⁻) on this carbocation leads to the major product, 3-halo-3-methylheptane. It is important to consider the possibility of carbocation rearrangements in such reactions, although in this specific case, a more stable carbocation is already formed. uobasrah.edu.iq

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reactant | Reagent | Major Product | Minor Product |

| This compound | HBr | 3-Bromo-3-methylheptane | 4-Bromo-2-methylheptane |

| This compound | HCl | 3-Chloro-3-methylheptane | 4-Chloro-2-methylheptane |

Halogenation: Halonium Ion Formation and Stereospecificity

The halogenation of this compound, for instance with bromine (Br₂), proceeds through a different intermediate: a cyclic halonium ion. When a bromine molecule approaches the double bond, the electron density of the alkene repels the electrons in the Br-Br bond, inducing a dipole. savemyexams.com The partially positive bromine atom then acts as an electrophile.

The reaction mechanism involves the formation of a bridged bromonium ion intermediate, where the bromine atom is bonded to both carbon atoms of the original double bond. This intermediate prevents free rotation around the C-C bond. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bromonium bridge (anti-addition). This results in a stereospecific reaction, where the trans geometry of the starting alkene influences the stereochemistry of the resulting dihalide. uobasrah.edu.iq The attack can occur at either C-3 or C-4, leading to a racemic mixture of enantiomeric products.

Hydration via Hydroboration-Oxidation: Anti-Markovnikov and Syn-Addition

The hydroboration-oxidation of this compound provides a method for the hydration of the alkene with anti-Markovnikov regioselectivity. masterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent (like BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. masterorganicchemistry.compearson.com

In the first step, the boron atom adds to the less substituted carbon atom (C-4), and the hydrogen atom adds to the more substituted carbon atom (C-3). This is a concerted syn-addition, meaning that both the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.compearson.com The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com This process results in the formation of (E)-2-methylheptan-4-ol as the major product. The use of sterically hindered boranes like disiamylborane (B86530) can enhance the regioselectivity of the hydroboration step.

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu this compound can participate in several types of pericyclic reactions, including ene reactions and Diels-Alder reactions.

Ene Reactions: Mechanistic Pathways and Catalytic Activation

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). inflibnet.ac.in In the context of this compound, the molecule itself can act as the ene component. The reaction involves the transfer of an allylic hydrogen to the enophile with a simultaneous shift of the double bond and formation of a new carbon-carbon single bond.

These reactions typically require high temperatures when performed thermally. bhu.ac.in However, the use of Lewis acid catalysts can significantly accelerate the reaction rate by lowering the energy of the enophile's LUMO (Lowest Unoccupied Molecular Orbital). bhu.ac.in The stereochemistry of the ene reaction is often predictable, proceeding through a concerted, cyclic transition state. inflibnet.ac.in

Diels-Alder Reactions: this compound as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound, with its double bond, can function as a dienophile in this reaction. ucalgary.ca For a successful Diels-Alder reaction, the dienophile is typically rendered electron-poor by the presence of electron-withdrawing groups, while the diene is electron-rich. ucalgary.calibretexts.org

Given that this compound is an unactivated alkene, its reactivity as a dienophile in a standard Diels-Alder reaction would be low. The reaction would likely require high temperatures and pressures. To enhance its reactivity, the diene partner would ideally possess electron-donating groups. The stereochemistry of the dienophile is retained in the product; therefore, the trans configuration of this compound would be reflected in the stereochemistry of the resulting cyclohexene (B86901) derivative. libretexts.org

Table 2: Examples of Diels-Alder Reactions with this compound as a Dienophile

| Diene | Dienophile | Predicted Product (General Structure) |

| 1,3-Butadiene | This compound | Substituted cyclohexene |

| Cyclopentadiene | This compound | Bicyclic adduct (norbornene derivative) |

Oxidation and Reduction Chemistry

The carbon-carbon double bond in this compound is the primary site of reactivity for oxidation and reduction reactions. The stereochemistry and substitution pattern of the alkene significantly influence the course and outcome of these transformations.

Selective Oxidation of the Alkene Moiety

The oxidation of the double bond in this compound can be achieved with various reagents to yield epoxides or diols. The choice of oxidant and reaction conditions determines the product.

Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), leads to the formation of an epoxide. This reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. For (E)-alkenes, this results in the formation of a trans-epoxide. The mechanism involves a concerted transfer of the oxygen atom from the peroxy acid to the alkene. In a related context, manganese-porphyrin complexes in the presence of imidazole (B134444) and hydrogen peroxide have been shown to be highly efficient catalysts for the epoxidation of various alkenes, including monosubstituted and internal alkenes like 2-methylhept-2-ene. psu.edu This system can achieve high conversions and yields under mild conditions. psu.edu

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org Syn-dihydroxylation occurs when this compound is treated with OsO₄, followed by a reducing agent like sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S). libretexts.orglibretexts.org This process involves the formation of a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. libretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction have been developed using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄. masterorganicchemistry.com While cold, basic potassium permanganate can also produce syn-diols, it is often less useful due to lower yields from overoxidation. libretexts.org

A comparative table of selective oxidation reactions is presented below.

| Reaction | Reagent(s) | Product | Stereochemistry |

| Epoxidation | m-CPBA | (3R,4S)-3,4-epoxy-2-methylheptane | Trans addition |

| Syn-dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃/H₂O | (3R,4R)-2-methylheptane-3,4-diol | Syn addition |

Stereoselective Hydrogenation Mechanisms

The reduction of the double bond in this compound to the corresponding alkane, 2-methylheptane, is typically achieved through catalytic hydrogenation. libretexts.org This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.orgopenstax.org

The reaction is a heterogeneous process that occurs on the surface of a solid metal catalyst, commonly palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or nickel (Ni). libretexts.orgopenstax.orgchemistrytalk.org The mechanism proceeds through the following key steps:

Adsorption: Both the hydrogen gas and the alkene are adsorbed onto the surface of the metal catalyst. chemistrytalk.orgyoutube.com The catalyst weakens and cleaves the H-H bond, forming metal-hydrogen bonds. libretexts.orgchemistrytalk.org

Complexation and Insertion: The alkene complexes with the metal, and a hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a C-H bond and a metal-alkyl intermediate. libretexts.orgopenstax.orgyoutube.com

Second Hydrogen Transfer and Desorption: A second hydrogen atom is then transferred to the other carbon of the original double bond, forming the saturated alkane. libretexts.orgchemistrytalk.org The alkane product then diffuses away from the catalyst surface, freeing the active site for another catalytic cycle. openstax.orgchemistrytalk.org

A crucial aspect of catalytic hydrogenation is its stereochemistry. The reaction proceeds with syn-addition , meaning both hydrogen atoms add to the same face of the double bond. openstax.orgchemistrytalk.org This is because both reactants are adsorbed on the same catalyst surface. openstax.org The steric environment around the double bond can influence the rate of reaction, with the catalyst typically approaching the less sterically hindered face of the alkene. openstax.org

| Catalyst | Common Form | Key Feature |

| Palladium | Pd/C (Palladium on Carbon) | Most common laboratory catalyst, high surface area. openstax.org |

| Platinum | PtO₂ (Adams' catalyst) | Effective catalyst for hydrogenation. openstax.org |

| Nickel | Ra-Ni (Raney Nickel) | Another common insoluble metal catalyst. libretexts.org |

Transition Metal-Mediated Transformations

Transition metal catalysts offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with applications in the functionalization of alkenes like this compound.

Palladium-Catalyzed Carbofunctionalizations and Regioselectivity

Palladium catalysis is widely used for the functionalization of alkenes. The Heck reaction, for instance, involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org For internal alkenes like this compound, a significant challenge is controlling the regioselectivity of the addition.

Recent advancements have focused on directed reactions to control regioselectivity. For example, a palladium-catalyzed intermolecular reductive Heck reaction of unactivated aliphatic alkenes has been developed that affords γ- and δ-arylated products with high regioselectivity. dicp.ac.cn This method often employs a directing group on the substrate to guide the catalyst to a specific position. The mechanism involves the formation of alkyl palladacycle intermediates, which are key to controlling the reaction's outcome. dicp.ac.cnacs.org

In the context of hydrofunctionalization, palladium catalysts can be used for reactions like hydrochlorocarbonylation, which adds both a hydrogen and a carbonyl chloride group across the double bond. nih.gov The choice of ligands on the palladium catalyst is critical for controlling whether the branched or linear product is formed. Monophosphine ligands tend to favor the formation of branched products, while bisphosphine ligands favor linear products. nih.gov

Indium(III)-Catalyzed Cascade Cyclizations of Related Enynes

While direct examples involving this compound are specific, the principles of indium(III)-catalyzed reactions can be extrapolated from similar structures. Indium(III) halides, such as InI₃ or InBr₃, are effective Lewis acids that can activate alkynes towards nucleophilic attack, initiating cascade cyclizations. tesisenred.netacs.org

In studies on aryl 1,5-enynes, which contain a double bond structurally related to this compound, InI₃ (5 mol%) catalyzes a double cycloisomerization reaction under mild conditions. acs.orgnih.gov The proposed mechanism involves the initial η²-coordination of the indium(III) catalyst to the alkyne. acs.org This activation triggers a 6-endo-dig cyclization, where the alkene's double bond acts as the nucleophile, followed by a second cyclization involving the aryl group. acs.orgnih.gov This process can be stereospecific, retaining the configuration of the original alkene. acs.org The reaction is thought to proceed through a nonclassical carbocation intermediate that is stabilized by the indium catalyst. nih.gov

Copper(I) Hydride-Catalyzed Processes

Copper(I) hydride (CuH) has emerged as a versatile reagent and catalyst for the hydrofunctionalization of unsaturated compounds. nih.gov Catalytic amounts of CuH can be generated in situ from a copper(I) or copper(II) precatalyst and a stoichiometric hydride source, such as a silane (B1218182) (e.g., PhSiH₃ or tetramethyldisiloxane). nih.govorganic-chemistry.orgacs.org

CuH-catalyzed reactions are particularly useful for the hydrosilylation of alkenes. acs.org The mechanism is believed to involve the hydrocupration of the alkene, where the Cu-H bond adds across the C=C double bond to form an alkylcopper intermediate. This intermediate then undergoes σ-bond metathesis with a hydrosilane to deliver the silyl (B83357) group to the alkyl chain and regenerate the CuH catalyst. acs.org

Furthermore, CuH catalysis has been successfully applied to hydroamination reactions, providing access to chiral amines from alkenes with high efficiency and stereoselectivity. nih.govorganic-chemistry.org These processes highlight the synthetic utility of copper hydride in transforming simple alkenes into more complex and valuable molecules.

Computational Chemistry and Theoretical Investigations of E 2 Methylhept 3 Ene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (E)-2-Methylhept-3-ene. These calculations provide a foundational understanding of the molecule's reactivity and potential chemical transformations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energies and spatial distributions of these orbitals are key determinants of a molecule's chemical behavior.

For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (C3=C4), as the π-electrons are the most loosely held and thus the highest in energy. In electrophilic addition reactions, an electrophile would preferentially attack this electron-rich region. Conversely, the LUMO, an anti-bonding π* orbital, would be the site of electron acceptance in a nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +0.5 | Lowest unoccupied molecular orbital, primarily of π* character. |

| HOMO | -9.2 | Highest occupied molecular orbital, primarily of π character. |

| HOMO-LUMO Gap | 9.7 | Energy difference indicating kinetic stability. |

Note: These are illustrative values based on typical alkenes and would need to be confirmed by specific quantum chemical calculations.

The spatial distribution of the HOMO and LUMO can also predict regioselectivity in reactions. For instance, in an electrophilic addition, the electrophile will bond to the carbon atom of the double bond where the HOMO has the largest coefficient.

Energy Profiles of Key Reaction Pathways

Quantum chemical calculations can be used to map the potential energy surface for chemical reactions involving this compound. This allows for the determination of the energy profiles of various reaction pathways, including the identification of transition states and the calculation of activation energies. savemyexams.com

A common reaction for alkenes is electrophilic addition, for example, with a hydrogen halide like HBr. The reaction would proceed through a carbocation intermediate. The energy profile would show the relative energies of the reactants, the transition state for the initial electrophilic attack, the carbocation intermediate, the transition state for the nucleophilic attack by the bromide ion, and the final product.

The stability of the possible carbocation intermediates will dictate the regioselectivity of the reaction, in accordance with Markovnikov's rule. In the case of this compound, the addition of a proton to C3 would form a more stable secondary carbocation at C4, while addition to C4 would lead to a less stable secondary carbocation at C3, which is also influenced by the adjacent isopropyl group. Theoretical calculations of the energies of these intermediates would quantify this stability difference.

Table 2: Hypothetical Relative Energies for the Addition of HBr to this compound

| Species | Relative Energy (kJ/mol) |

| Reactants (this compound + HBr) | 0 |

| Transition State 1 (Protonation at C4) | +50 |

| Intermediate (Carbocation at C3) | +20 |

| Transition State 2 (Protonation at C3) | +40 |

| Intermediate (Carbocation at C4) | +10 |

| Product (3-Bromo-2-methylheptane) | -60 |

| Product (4-Bromo-2-methylheptane) | -70 |

Note: These are illustrative values. The actual energy profile would depend on the level of theory and solvent model used in the calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and the stability of its various isomers.

Conformational Analysis and Stability of Isomers

This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis is the study of the energies of these different spatial arrangements, known as conformers or rotamers. lumenlearning.com The relative stability of these conformers is determined by factors such as torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). solubilityofthings.com

For this compound, rotation around the C2-C3 and C4-C5 bonds will lead to a complex potential energy surface with multiple energy minima corresponding to stable conformers. The "trans" configuration of the double bond is fixed, but the alkyl groups attached to it can rotate. The most stable conformers will be those that minimize steric hindrance between the isopropyl group at C2 and the propyl group at C4. Staggered conformations are generally more stable than eclipsed conformations. solubilityofthings.com

Molecular dynamics simulations can be employed to explore the conformational space of this compound. By simulating the molecule's motion over time at a given temperature, one can identify the most populated (and therefore most stable) conformations and the energy barriers between them.

In addition to conformational isomers, this compound has a stereoisomer, (Z)-2-Methylhept-3-ene. The (E) isomer is generally expected to be more stable than the (Z) isomer due to reduced steric strain between the substituents on the double bond. In the (E) isomer, the larger groups (the isopropyl and propyl groups) are on opposite sides of the double bond, minimizing their steric repulsion. In the (Z) isomer, these groups are on the same side, leading to greater steric clash. Computational methods can quantify this energy difference.

Table 3: Hypothetical Relative Stabilities of (E) and (Z) Isomers of 2-Methylhept-3-ene

| Isomer | Relative Energy (kJ/mol) |

| This compound | 0 |

| (Z)-2-Methylhept-3-ene | +5 |

Note: This is an illustrative value; the actual difference depends on the specific interactions within the molecule.

Structure-Reactivity Relationships from Theoretical Models

By combining the insights from quantum chemical calculations and molecular dynamics simulations, theoretical models can establish structure-reactivity relationships. These relationships help in predicting the chemical behavior of a molecule based on its structural features.

For this compound, theoretical models can correlate its structural parameters (e.g., bond lengths, bond angles, dihedral angles) and electronic properties (e.g., HOMO/LUMO energies, atomic charges) with its reactivity in various reactions. For example, a higher HOMO energy is generally correlated with a faster rate of reaction with electrophiles.

Computational studies on a series of related alkenes can lead to the development of quantitative structure-reactivity relationships (QSRRs). These models can then be used to predict the reactivity of other, unstudied alkenes. While no specific QSRR models for this compound are documented, the principles of physical organic chemistry suggest that its reactivity will be influenced by the electronic and steric effects of the isopropyl and propyl groups attached to the double bond. The electron-donating nature of the alkyl groups will activate the double bond towards electrophilic attack compared to ethene.

Advanced Spectroscopic and Chromatographic Characterization for Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For (E)-2-methylhept-3-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment and confirmation of the (E)-stereochemistry of the double bond.

The ¹H NMR spectrum of this compound is characterized by distinct signals for each proton environment. The chemical shifts are influenced by the electronic environment and through-bond coupling interactions. The key feature confirming the (E)-configuration is the coupling constant between the vinylic protons (H3 and H4), which is typically in the range of 11-18 Hz for trans-alkenes.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~0.90 | t | ~7.0 |

| H2' | ~1.00 | d | ~6.8 |

| H5 | ~1.40 | sextet | ~7.0 |

| H6 | ~2.00 | q | ~7.0 |

| H2 | ~2.30 | m | - |

| H4 | ~5.40 | dt | ~15.0, 6.5 |

| H3 | ~5.50 | dd | ~15.0, 7.0 |

Note: These are predicted values and may vary slightly from experimental data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C3 and C4) are particularly diagnostic of the double bond's presence and geometry.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| C1 | ~14.0 |

| C7 | ~20.0 |

| C5 | ~23.0 |

| C2 | ~34.0 |

| C6 | ~35.0 |

| C4 | ~125.0 |

| C3 | ~135.0 |

Note: These are predicted values and may vary slightly from experimental data.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings within the molecule. For this compound, key correlations would be observed between H3 and H4 (vinylic coupling), H3 and H2, H4 and H5, H5 and H6, and H6 and H1. This allows for the unambiguous assignment of the proton signals along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This experiment would show correlations between H1/C1, H2/C2, H3/C3, H4/C4, H5/C5, H6/C6, and the methyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule. For instance, correlations between the methyl protons at C7 and carbons C2 and C3 would confirm the position of the isopropyl group.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₆), the expected exact mass of the molecular ion [M]⁺ is 112.1252 u. The monoisotopic mass is calculated to be 112.125200510 Da. nih.gov HRMS can also identify various adducts, such as [M+H]⁺ with a predicted m/z of 113.13248. uni.lu

Predicted HRMS Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 113.13248 |

| [M+Na]⁺ | 135.11442 |

| [M]⁺ | 112.12465 |

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to provide further structural information. The fragmentation of alkenes in mass spectrometry is often characterized by allylic cleavage, which leads to the formation of stable carbocations.

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₈H₁₆]⁺˙. Subsequent fragmentation could occur via cleavage of the C-C bond alpha to the double bond, leading to the formation of resonance-stabilized allylic cations.

Plausible Fragmentation Products:

| m/z | Fragment Ion |

| 97 | [C₇H₁₃]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H and C=C bonds of the alkene and alkane portions of the molecule.

The presence of the C=C double bond is indicated by a stretching vibration in the region of 1660-1675 cm⁻¹. The (E)-configuration of the double bond is specifically suggested by a strong out-of-plane C-H bending vibration around 960-975 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 | =C-H stretch |

| 2850-2960 | C-H stretch (alkane) |

| ~1670 | C=C stretch |

| ~1465 | C-H bend (alkane) |

| ~965 | =C-H out-of-plane bend (trans) |

Note: These are characteristic ranges and the exact positions may vary.

Chromatographic Methods for Mixture Analysis and Isomer Separation

Chromatographic techniques are indispensable for the detailed analysis of complex mixtures and the separation of isomers. In the context of this compound, these methods are crucial for assessing its purity, quantifying its presence in a mixture, and resolving its enantiomeric forms. Gas chromatography is particularly well-suited for volatile compounds like this compound, while chiral chromatography is the definitive method for separating stereoisomers.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. libretexts.org For a hydrocarbon such as this compound, GC is the method of choice for determining its purity and for its quantification in various matrices. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. fsu.edu

Detailed Research Findings:

While specific research detailing the GC analysis of this compound is not extensively available in the public domain, the principles of GC analysis for volatile hydrocarbons are well-established. orochem.comdrawellanalytical.comshimadzu.comdanaher.com The analysis would typically employ a high-resolution capillary column, often with a non-polar stationary phase, which separates compounds based on their boiling points and interaction with the stationary phase. shimadzu.com For hydrocarbons, non-polar columns with methyl silicone phases are generally recommended. shimadzu.com

A flame ionization detector (FID) is commonly used for the quantitative analysis of hydrocarbons due to its high sensitivity and a response that is proportional to the number of carbon-hydrogen bonds in the analyte. thetruthaboutforensicscience.com To ensure accurate quantification, a calibration curve would be generated using standards of known concentration. libretexts.org An internal standard, a compound with similar properties to the analyte but well-resolved from it, may be added to both the standards and the unknown samples to improve the precision and accuracy of the quantitative analysis. libretexts.org

The purity of a sample of this compound would be determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The presence of other isomers or impurities would be evident as separate peaks with different retention times.

Illustrative GC Analysis Data for this compound Purity Determination

| Parameter | Value |

| Column Type | Capillary Column (e.g., DB-1, 5% Phenyl Methylpolysiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hypothetical Quantitative Analysis Results

| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |

| This compound | 8.54 | 1,250,000 | 0.98 |

| Impurity 1 | 7.92 | 15,000 | 0.012 |

| Impurity 2 | 9.15 | 10,000 | 0.008 |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov

Detailed Research Findings:

There is a significant lack of specific published studies on the chiral separation of this compound. However, the enantioseparation of non-functionalized hydrocarbons by gas chromatography has been demonstrated using modified cyclodextrins as chiral stationary phases. researchgate.net These cyclodextrin-based CSPs create a chiral environment within the GC column, allowing for the differential interaction and separation of enantiomers based on inclusion phenomena. researchgate.netresearchgate.net

The determination of enantiomeric excess (ee) is a primary application of chiral chromatography. nih.gov Enantiomeric excess is a measure of the purity of a chiral substance and is calculated from the relative peak areas of the two enantiomers in the chromatogram. A racemic mixture, containing equal amounts of both enantiomers, will show two peaks of equal area, corresponding to an ee of 0%. A sample containing only one enantiomer will show a single peak, representing an ee of 100%.

For the analysis of this compound, a capillary GC column coated with a suitable chiral selector, such as a derivatized cyclodextrin, would be employed. The separation conditions, including the temperature program and carrier gas flow rate, would be optimized to achieve baseline resolution of the enantiomeric peaks.

Illustrative Chiral GC Parameters for this compound

| Parameter | Value |

| Column Type | Chiral Capillary Column (e.g., β-cyclodextrin-based) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen |

| Inlet Temperature | 230 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 150 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) |

Hypothetical Enantiomeric Excess Determination Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-2-Methylhept-3-ene | 25.12 | 95,000 | 90.0 |

| (S)-2-Methylhept-3-ene | 25.88 | 5,000 |

Applications of E 2 Methylhept 3 Ene and Its Derivatives in Complex Organic Synthesis

Role as a Chiral Building Block

In the realm of stereoselective synthesis, a chiral building block is a pre-existing enantiomerically pure or enriched compound that is incorporated into a larger molecule, thereby transferring its stereochemical information. Derivatives of 2-methylheptene, particularly those bearing functional groups like alcohols or ketones, are valuable chiral building blocks. These can be sourced from the "chiral pool"—naturally occurring enantiopure compounds—or prepared through asymmetric synthetic methods.

A key example is the use of chiral methylheptene structures in asymmetric synthesis, where their inherent chirality directs the formation of new stereocenters. For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which are related to the terpene framework of linalool, are considered potential chiral building blocks for the stereoselective synthesis of various natural terpenes. researchgate.net Their preparation can be achieved through different strategies, including the stereospecific cyclization of chiral epoxides or through enzyme-mediated kinetic resolution. researchgate.netmdpi.com In lipase-mediated resolution, one enantiomer of a racemic alcohol is selectively acetylated, allowing for the separation of the unreacted, enantiopure alcohol. researchgate.net

The insect pheromone (R)-6-methylhept-5-en-2-ol, known as sulcatol, is another prime example of a chiral building block. Its asymmetric synthesis has been accomplished through methods like the tandem asymmetric conjugate addition of a chiral lithium amide to an unsaturated ester, followed by a stereospecific Meisenheimer rearrangement. rsc.org The resulting chiral alcohol can then be used in further synthetic steps, carrying its defined stereocenter into the final target molecule.

Table 1: Chiral Building Blocks Related to 2-Methylheptene

| Chiral Building Block | Source/Synthetic Method | Application |

|---|---|---|

| (R)-6-methylhept-5-en-2-ol (Sulcatol) | Asymmetric conjugate addition / Meisenheimer rearrangement. rsc.org | Synthesis of insect pheromones and other natural products. rsc.org |

| (-)-(R)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Lipase-mediated resolution of the racemate. researchgate.net | Stereoselective synthesis of natural terpenes. researchgate.net |

Precursor in Natural Product Synthesis

The carbon skeleton of 2-methylheptene is a recurring motif in a number of natural products, particularly those known for their distinct flavors and aromas. Consequently, (E)-2-Methylhept-3-ene derivatives are logical starting points or key intermediates in the total synthesis of these compounds.

Activation of (S)-2-methylbutanoic acid and condensation with potassium ethyl malonate to form a β-ketoester. mdpi.com

Enzymatic hydrolysis of the ester using a lipase (B570770) like Novozym 435. mdpi.com

An aldol (B89426) reaction with acetaldehyde. mdpi.com

Acid-catalyzed dehydration to yield the final α,β-unsaturated ketone, filbertone. mdpi.com

Another significant application is the asymmetric synthesis of (R)-6-methylhept-5-en-2-ol (sulcatol), an aggregation pheromone of the ambrosia beetle. One synthetic route utilizes a highly stereoselective conjugate addition of a chiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by a sequence including Grignard addition, a stereospecific Meisenheimer rearrangement, and N-O bond cleavage to deliver the target chiral alcohol. rsc.org

Development of New Synthetic Reagents and Catalysts Involving Related Structures

The structural framework of functionalized methylheptenes is not only useful for building molecules directly but also for creating new tools for synthesis. These structures can be elaborated into specialized reagents that control stereochemistry or can act as substrates in the development of novel catalytic reactions.

An example of a specialized reagent is (E)-6-hydroxy-4-methylhex-2-enyl(tributyl)stannane, a structure closely related to a functionalized methylheptene. This organostannane reagent was developed to achieve effective 1,5-stereocontrol in reactions with aldehydes. acs.org When promoted by tin(IV) bromide, it reacts to form (Z)-1,5-anti-5-methylhept-3-ene-1,7-diols, which are valuable precursors for the stereoselective synthesis of eight-membered lactones. acs.org

Furthermore, amides derived from methylheptene skeletons, such as 2-methylhept-6-enamide, have been employed as model substrates in the development of new transition-metal-catalyzed reactions. For instance, these substrates have been used to explore cobalt-catalyzed C(sp³)–H bond functionalization, leading to the synthesis of bicyclo[4.1.0]heptane derivatives. rsc.org These studies are crucial for expanding the toolbox of synthetic chemists, enabling the selective modification of otherwise unreactive C-H bonds to forge complex cyclic systems.

Table 3: Related Structures in the Development of Reagents and Catalytic Methods

| Reagent / Substrate | Type of Reaction | Application / Resulting Transformation |

|---|---|---|

| (E)-6-Hydroxy-4-methylhex-2-enyl(tributyl)stannane | Stereocontrolled addition to aldehydes. acs.org | Synthesis of (Z)-1,5-anti-5-methylhept-3-ene-1,7-diols, precursors to eight-membered lactones. acs.org |

| 2-Methylhept-6-enamide | Cobalt-catalyzed C(sp³)–H functionalization. rsc.org | Development of new methods for synthesizing bicyclic frameworks like bicyclo[4.1.0]heptane. rsc.org |

Future Perspectives and Unresolved Challenges in E 2 Methylhept 3 Ene Research

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary challenge in the synthesis of (E)-2-methylhept-3-ene is achieving high regio- and stereoselectivity. While established methods exist, the development of more robust and selective catalytic systems remains a frontier in organic synthesis. Future efforts will likely concentrate on designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide even greater control over the geometry of the double bond.

Promising areas of research include the evolution of olefin metathesis catalysts. While ruthenium-based systems like Grubbs and Hoveyda catalysts are powerful tools, there is an ongoing need for catalysts that can prevent unwanted isomerization and exhibit higher efficiency for terminal alkenes, which are common precursors. umicore.comximo-inc.com Recent strategies, such as the in-situ methylene (B1212753) capping of Ru-dithiolate catalysts, demonstrate a path toward suppressing side reactions and broadening substrate scope, a technique directly applicable to cross-metathesis reactions for synthesizing structures like this compound. ximo-inc.com

Beyond metathesis, other transition-metal-catalyzed reactions hold considerable potential. Copper hydride-catalyzed hydroalkylation of alkynes has emerged as a powerful method for accessing Z-configured trisubstituted alkenes, and future work could adapt these systems for E-selectivity or develop complementary catalysts. acs.org Similarly, cobalt-catalyzed dehydrogenative borylations and subsequent cross-couplings offer a modular route to trisubstituted alkenes, but expanding their substrate scope and improving efficiency are key future goals. acs.orgresearchgate.net

| Catalyst System | Reaction Type | Potential for this compound Synthesis | Key Research Challenge |

| Modified Ru-dithiolate | Olefin Cross-Metathesis | High E/Z selectivity by preventing methylidene decomposition. ximo-inc.com | Improving catalyst turnover numbers and expanding tolerance to functional groups. |

| Copper Hydride (Cu-H) | Alkyne Hydroalkylation | Potential for stereodivergent synthesis to access either E or Z isomers. acs.org | Developing systems that favor E-isomer formation with high fidelity. |

| Cobalt-based Catalysts | Dehydrogenative Borylation | Modular synthesis via borylated intermediates, allowing for late-stage diversification. acs.org | Enhancing reaction efficiency and selectivity for specific alkene substitution patterns. |

| Palladium/Organozinc | Negishi Cross-Coupling | High stereochemical retention from alkenylboronate precursors. organic-chemistry.org | Synthesis of stable and highly pure boronate precursors. |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental investigation has become indispensable for catalyst development and mechanistic elucidation. rsc.org For this compound, this integration is crucial for overcoming existing synthetic hurdles. Density Functional Theory (DFT) calculations, for instance, are increasingly used to predict transition state energies, rationalize selectivity, and guide the design of new catalysts. researchgate.netacs.org

Future research will leverage computational tools more predictively. Instead of only explaining observed results, modeling will be used to screen potential catalysts and reaction pathways in silico before their experimental implementation. For example, computational studies can clarify the subtle electronic and steric factors that dictate the E/Z selectivity in olefin metathesis or the regioselectivity in alkyne functionalization. acs.orgrsc.org This approach can significantly accelerate the discovery of optimal conditions for synthesizing this compound.

Mechanistic studies combining computation and experiment will also be vital. For complex reaction networks, such as the methanol-to-olefins (MTO) process or electrophilic additions, computational analysis can identify key intermediates and competing pathways that are difficult to detect experimentally. acs.orgresearchgate.net Understanding the reaction mechanism of olefin addition with various reagents, for instance, has been significantly advanced by DFT studies, which have shown that the nature of the intermediate (e.g., chloronium-ion vs. carbon-cation) depends on the olefin's substituents. researchgate.netacs.org Applying these integrated approaches will be essential for predicting and controlling the reactivity of this compound.

Exploration of Undiscovered Reactivity Patterns

While reactions involving the double bond of this compound, such as metathesis and addition, are known, there remains a vast, underexplored landscape of potential transformations. A significant future challenge is to uncover novel reactivity patterns that can be used to build molecular complexity from this olefinic scaffold.

Research could focus on developing new types of cycloaddition reactions beyond the well-understood. The specific steric and electronic profile of this compound might enable unique pericyclic reactions or transition-metal-catalyzed cycloadditions that are disfavored with other alkenes. Furthermore, the development of catalytic systems for the selective functionalization of the C-H bonds adjacent to the double bond (allylic functionalization) would provide a powerful tool for introducing new functional groups without altering the core structure.

Another area of interest is asymmetric catalysis. Developing enantioselective reactions that use this compound as a prochiral substrate could open pathways to a wide range of chiral molecules. This includes asymmetric dihydroxylation, epoxidation, or hydrogenation, where the catalyst must effectively differentiate the two faces of the alkene. The successful application of such methods remains a significant synthetic challenge that, if overcome, would greatly enhance the utility of this intermediate. acs.org

| Reaction Class | Potential Transformation | Research Objective |

| Cycloadditions | Novel [m+n] cycloadditions | Discovering new metal-catalyzed or organocatalyzed pathways for accessing complex ring systems. nih.gov |

| C-H Functionalization | Selective allylic oxidation or amination | Installing functionality at positions adjacent to the double bond with high chemo- and regioselectivity. |

| Asymmetric Catalysis | Enantioselective dihydroxylation/epoxidation | Creating stereocenters on the carbon backbone, providing access to chiral building blocks. acs.org |

| Polymerization | Ring-Opening Metathesis Polymerization (ROMP) | Using derivatives of this compound in ROMP to create polymers with tailored properties. rsc.org |

Sustainable and Scalable Production Methods for Olefinic Intermediates

The long-term viability of using this compound and other olefinic intermediates in industrial applications depends on the development of sustainable and scalable production methods. zenfoldst.com Traditional olefin synthesis often relies on energy-intensive processes like steam cracking of fossil fuels, which carry a significant environmental footprint. fastercapital.comfrontiersin.orgkraftblock.com

Future research must prioritize "green" chemistry principles. This includes exploring routes that utilize renewable feedstocks, such as bio-based ethanol (B145695) or pyrolysis oils derived from biomass or plastic waste. kbc.globalgpca.org.ae Technologies like the methanol-to-olefins (MTO) process are being investigated as alternatives, though they currently require further optimization to be competitive and truly sustainable. kraftblock.comgpca.org.ae

Process intensification through technologies like continuous flow chemistry offers a promising path to more efficient and scalable synthesis. warwick.ac.ukrsc.org Flow reactors provide superior control over reaction parameters, enhance safety, and can facilitate easier scale-up compared to traditional batch processes. bedfordshirebiotech.co.ukwarwick.ac.uk Applying flow chemistry to the catalytic synthesis of this compound could lead to higher yields, reduced waste, and lower production costs. The development of robust, heterogeneous catalysts suitable for use in flow systems is a key challenge in this domain.

Q & A

Q. How can advanced spectral deconvolution techniques improve quantification of this compound in complex matrices?

- Methodological Answer :

- Multivariate Curve Resolution (MCR) : Apply to overlapping GC-MS peaks using MATLAB’s MCR-ALS toolbox.

- 2D NMR : Utilize HSQC and COSY to resolve signal overlaps in crude reaction mixtures .

- Machine Learning : Train neural networks (e.g., CNN) on spectral libraries for automated impurity detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.